![molecular formula C15H14N4O3 B2565732 2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941876-33-1](/img/structure/B2565732.png)
2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Overview
Description
The compound “2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin ring, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). This ring is substituted with a 4-methoxyphenyl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-a]pyrazin ring, the 4-methoxyphenyl group, and the acetamide group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Novel Non-Steroidal Anti-Inflammatory Agents
- A study discussed a novel non-steroidal anti-inflammatory agent, ST-679, showcasing its pharmacokinetic parameters in humans. The research aimed to evaluate the bioequivalence of tablet and capsule formulations, highlighting the importance of understanding drug metabolism and delivery methods in medicinal chemistry (Annunziato & di Renzo, 1993).
Metabolism and Toxicity Studies
- Another study on acetaminophen, a widely used analgesic, detailed the identification and analytical characterization of its metabolites. This research underscores the significance of high-resolution liquid chromatography in studying drug metabolism, potentially relevant to compounds like 2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (Mrochek et al., 1974).
Investigating Novel Ligands for Neuroinflammation
- The development of novel radioligands for neuroinflammation markers, such as TSPO, is vital for neuroscientific research. A study on 11C-DPA-713, a ligand binding to TSPO with high affinity, exemplifies the application of novel compounds in understanding and diagnosing neuroinflammatory conditions (Endres et al., 2009).
Analyzing the Impact of Chemicals on Human Health
- Research on the environmental exposure to organophosphorus and pyrethroid pesticides in children highlights the application of chemical analysis in public health. It emphasizes the need for understanding the extent of exposure to various chemicals, including potentially related compounds, to formulate public health policies (Babina et al., 2012).
Exploring New Anti-Inflammatory Drugs
- A study on amtolmetin-guacyl (AMG) and its effects on gastroduodenal mucosa compared to piroxicam in healthy volunteers showcases the process of assessing new drugs for safety and efficacy. It reflects the broader scope of scientific research applications in drug development and safety evaluation (Lazzaroni, Anderloni, & Porro, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-22-11-4-2-10(3-5-11)12-8-13-15(21)18(9-14(16)20)6-7-19(13)17-12/h2-8H,9H2,1H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLKJNXBTVPEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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